Lacosamide-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Lacosamide involves multiple steps starting from D-serine, which undergoes protection, O-methylation, and amidation to yield the intermediate compounds. These intermediates are then subjected to deprotection and acetylation to obtain Lacosamide with an overall yield of about 60% (Mao Yin-ling et al., 2009). Various methods, including total synthesis and semi-synthesis, have been explored, each with its own advantages and disadvantages in terms of yield, cost, and complexity (Lu Dingqian, 2013).

Molecular Structure Analysis

The crystal structure of Lacosamide has been determined using synchrotron X-ray powder diffraction data, revealing its crystalline form and the importance of van der Waals interactions and hydrogen bonding in its structure (J. Kaduk et al., 2015). This detailed analysis of the molecular structure provides insights into its stability and reactivity.

Chemical Reactions and Properties

Lacosamide's chemical properties, particularly its reactivity under various conditions, have been thoroughly investigated. It shows extensive decomposition under acidic and alkaline conditions, while being moderately sensitive to neutral hydrolysis, and stable under oxidative, photolytic, and thermal stress (R. Tiwari & C. Bonde, 2014). These properties are crucial for understanding its stability and shelf life.

Applications De Recherche Scientifique

Efficacy in Epilepsy Treatment : Lacosamide is approved in the USA and Europe as adjunctive therapy for partial-onset seizures. It works by selectively enhancing slow inactivation of voltage-gated sodium channels. Clinical trials have demonstrated its efficacy in reducing seizure frequency and improving responder rates in patients with partial-onset seizures (Beydoun et al., 2009).

Pharmacology and Safety Profile : Lacosamide has a favorable pharmacokinetic profile, being renally excreted and minimally bound to plasma proteins, with no clinically relevant drug–drug interactions. It is generally well-tolerated, with common adverse events including dizziness, nausea, and vomiting (Beydoun et al., 2009).

Use in Neuropathic Pain : Lacosamide has also shown efficacy in animal models for neuropathic pain and is in clinical development for the treatment of epilepsy and neuropathic pain (Stöhr, Krause, & Selve, 2006).

Neuroprotection Against Ischemia : A study found that Lacosamide pre-treatment protected hippocampal neurons from ischemic damage induced by transient global cerebral ischemia. This neuroprotective effect was associated with increased expressions of catalase and glutathione peroxidase (Choi et al., 2016).

Treatment of Diabetic Neuropathic Pain : Lacosamide has shown promise in treating diabetic neuropathic pain in several clinical trials, thanks to its unique mechanism of action, which includes selective enhancement of sodium channel slow inactivation (Biton, 2008).

Mechanism of Action on Sodium Channels : Lacosamide’s interaction with sodium channels, particularly NaV1.7 channels, has been studied, revealing that it requires an intact local anesthetic binding site to inhibit these channels effectively. This indicates a unique mechanism of action compared to other anticonvulsants (Labau et al., 2021).

Mécanisme D'action

Target of Action

Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, this compound reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The action of this compound results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .

Safety and Hazards

Orientations Futures

Lacosamide is approved for use alone or with other seizure medicines to treat focal (partial) seizures in adults and children 4 years of age or older . It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures . The dose in children is based on body weight . The dose may be increased by 100 mg daily, with changes made usually once a week . When used alone in adults, lacosamide may be started at 200 mg daily and increased weekly . The recommended dose range for lacosamide is 200 to 400 mg daily . It is generally given in 2 doses about 12 hours apart . The dose may be increased more slowly in people prone to side effects . The dose can be started more quickly by giving one ‘loading dose’ of 200 mg for the first dose . The schedule is then changed to a lower amount at each dose . The amount given may be lower and increased more slowly in people with liver or kidney problems . Follow your prescriber’s instructions carefully - do not use a higher dose than recommended .

Analyse Biochimique

Biochemical Properties

Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .

Cellular Effects

This compound, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that this compound can cause adverse effects such as neutropenia and cardiac events .

Molecular Mechanism

The molecular mechanism of this compound involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of this compound have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain

Metabolic Pathways

This compound is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of this compound .

Transport and Distribution

This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

Propriétés

IUPAC Name |

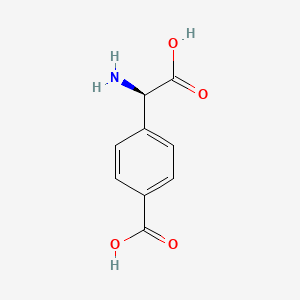

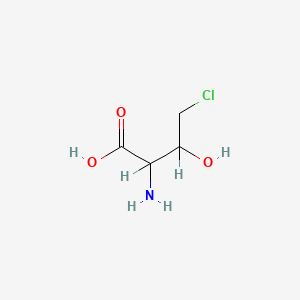

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.